molecular formula C10H11N3O2 B11894675 Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate CAS No. 1346809-40-2

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

Cat. No.: B11894675
CAS No.: 1346809-40-2
M. Wt: 205.21 g/mol
InChI Key: UBYNRMXNGWYLNV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, a cyano group, and an amino group attached to a pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridine with ethyl cyanoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate can be compared with other pyridine derivatives:

    This compound vs. Ethyl 2-(4-hydroxypyridin-2-yl)-2-cyanoacetate: The amino group in the former provides different reactivity and biological activity compared to the hydroxyl group in the latter.

    This compound vs. Ethyl 2-(4-methylpyridin-2-yl)-2-cyanoacetate:

List of Similar Compounds

  • Ethyl 2-(4-hydroxypyridin-2-yl)-2-cyanoacetate
  • Ethyl 2-(4-methylpyridin-2-yl)-2-cyanoacetate
  • Ethyl 2-(4-chloropyridin-2-yl)-2-cyanoacetate

Properties

CAS No.

1346809-40-2

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8(6-11)9-5-7(12)3-4-13-9/h3-5,8H,2H2,1H3,(H2,12,13)

InChI Key

UBYNRMXNGWYLNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=CC(=C1)N

Origin of Product

United States

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